molecular formula C11H16O2 B1414952 (4-Ethoxy-3,5-dimethylphenyl)methanol CAS No. 1038733-45-7

(4-Ethoxy-3,5-dimethylphenyl)methanol

Cat. No.: B1414952
CAS No.: 1038733-45-7
M. Wt: 180.24 g/mol
InChI Key: UOOGLSVZYTVPBS-UHFFFAOYSA-N
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Description

(4-Ethoxy-3,5-dimethylphenyl)methanol: is an organic compound with the molecular formula C₁₁H₁₆O₂. It is characterized by a benzene ring substituted with an ethoxy group, two methyl groups, and a methanol group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 4-ethoxy-3,5-dimethylphenol as the starting material.

  • Reaction Conditions: The compound can be synthesized through a methylation reaction, where the phenol group is methylated using a methylating agent such as methyl iodide or dimethyl sulfate under acidic conditions.

  • Industrial Production Methods: On an industrial scale, the compound is produced through controlled chemical reactions in reactors, ensuring high purity and yield.

Chemical Reactions Analysis

(4-Ethoxy-3,5-dimethylphenyl)methanol: undergoes various types of chemical reactions:

  • Oxidation: The compound can be oxidized to form the corresponding carboxylic acid, (4-ethoxy-3,5-dimethylphenyl)carboxylic acid, using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Reduction reactions can convert the compound to its corresponding alcohol, (4-ethoxy-3,5-dimethylphenyl)ethanol, using reducing agents such as lithium aluminum hydride.

  • Substitution: Substitution reactions can occur at the ethoxy group, replacing it with other functional groups.

  • Common Reagents and Conditions: Reagents like sodium hydroxide, hydrochloric acid, and various organic solvents are commonly used in these reactions.

  • Major Products Formed: The major products include carboxylic acids, alcohols, and other substituted phenyl compounds.

Scientific Research Applications

(4-Ethoxy-3,5-dimethylphenyl)methanol: has several scientific research applications:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

  • Medicine: It is investigated for its therapeutic potential in treating various diseases.

  • Industry: The compound is utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism by which (4-Ethoxy-3,5-dimethylphenyl)methanol exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

  • Pathways Involved: It may modulate signaling pathways related to oxidative stress, inflammation, and other cellular processes.

Comparison with Similar Compounds

(4-Ethoxy-3,5-dimethylphenyl)methanol: is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Other phenylmethanol derivatives, such as (4-methoxy-3,5-dimethylphenyl)methanol and (3,5-dimethylphenyl)methanol.

  • Uniqueness: The presence of the ethoxy group in this compound provides it with distinct chemical and biological properties compared to its analogs.

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Properties

IUPAC Name

(4-ethoxy-3,5-dimethylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-4-13-11-8(2)5-10(7-12)6-9(11)3/h5-6,12H,4,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOOGLSVZYTVPBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1C)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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